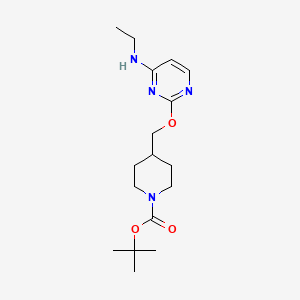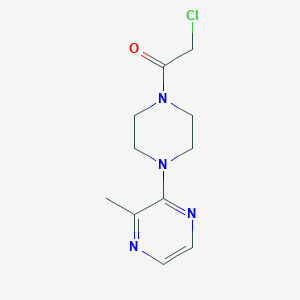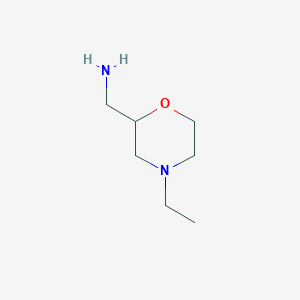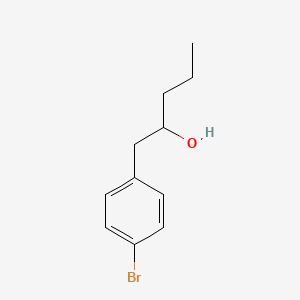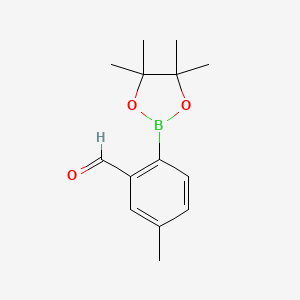
2-Formyl-4-methylphenylboronic acid pinacol ester
Descripción general
Descripción
2-Formyl-4-methylphenylboronic acid pinacol ester is a chemically linked molecule that can combine with other molecules to synthesize many new organic compounds . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including this compound, can be synthesized through various borylation approaches . One notable method is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . One specific reaction is the catalytic protodeboronation of alkyl boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound were not found, pinacol boronic esters in general are known for their stability, which significantly expands the scope of boron chemistry .Aplicaciones Científicas De Investigación
Synthesis of H2O2-Cleavable Polymers : The compound has been used in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, demonstrating potential as an H2O2-responsive delivery vehicle (Cui, Zhang, Du, & Li, 2017).
Phosphorescent Properties : Arylboronic esters, like 2-Formyl-4-methylphenylboronic acid pinacol ester, exhibit phosphorescence in solid state at room temperature, a finding that challenges the general notion that phosphorescent organic molecules require heavy atoms (Shoji et al., 2017).
Borylation-Coupling Sequence : This compound has been used in palladium-catalyzed cross-coupling reactions for synthesizing 1-alkenylboronic acid pinacol esters, showing its utility in organic synthesis (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Susceptibility to Hydrolysis : Research on the hydrolysis of phenylboronic pinacol esters at physiological pH is important for their consideration in pharmacological applications (Achilli et al., 2013).
Suzuki Coupling Reactions : This compound plays a significant role in the Suzuki cross-coupling reactions, an important method in organic chemistry (Chaumeil, Drian, & Defoin, 2002).
Synthesis of Iodoazulenes : The compound has been applied in the synthesis of 2-iodoazulene, illustrating its role in efficient and innovative synthesis methods (Narita et al., 2018).
Reactions with Ketones and Aldehydes : It has been utilized in the synthesis of alkene-1,1-diboronic esters, showcasing its versatility in reacting with other functional groups (Matteson & Tripathy, 1974).
Arylation of Cinnamyloxyphenylboronic Acid Pinacol Esters : This compound is used in hydrazone-palladium-catalyzed allylic arylation, leading to the production of 1,3-diarylpropene derivatives (Watanabe et al., 2014).
Biological Evaluation of Arylthiophene-2-Carbaldehydes : In this application, various arylboronic pinacol esters/acids were synthesized and evaluated for their biological activities (Ali et al., 2013).
Solvent Solubility Studies : Research on the solubility of this compound and its cyclic esters in various organic solvents is crucial for understanding its chemical properties (Leszczyński, Hofman, & Sporzyński, 2020).
Mecanismo De Acción
Target of Action
The primary targets of 2-Formyl-4-methylphenylboronic acid pinacol ester are organic synthesis reactions, particularly those involving carbon-carbon bond formation . The compound is a boronic ester, a class of compounds known for their stability and reactivity in various organic reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is crucial in the formation of new carbon-carbon bonds in organic synthesis .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst .
Pharmacokinetics
Their susceptibility to hydrolysis, especially at physiological ph, should be considered when evaluating their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For instance, it has been used in the synthesis of various bioactive compounds and pharmaceuticals .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of boronic esters increases at physiological pH . Therefore, these factors should be carefully controlled during the compound’s use in organic synthesis.
Direcciones Futuras
The future directions in the research and application of 2-Formyl-4-methylphenylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of new transformations, such as formal anti-Markovnikov alkene hydromethylation, could also be a promising area of study .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group and the transmetalation of a nucleophilic organic group from boron to palladium .
Molecular Mechanism
The molecular mechanism of 2-Formyl-4-methylphenylboronic acid pinacol ester involves its participation in the Suzuki–Miyaura coupling . In this reaction, the compound acts as a nucleophile, transferring its organic group from boron to palladium .
Temporal Effects in Laboratory Settings
The compound is generally stable, making it suitable for use in long-term laboratory studies
Metabolic Pathways
The compound is involved in the Suzuki–Miyaura coupling, a key metabolic pathway in organic synthesis . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in the metabolism of organic compounds .
Propiedades
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPOYQRFEVWRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


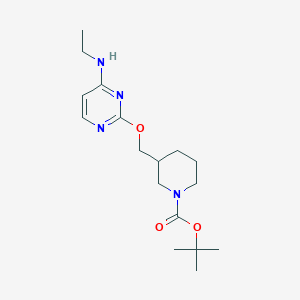

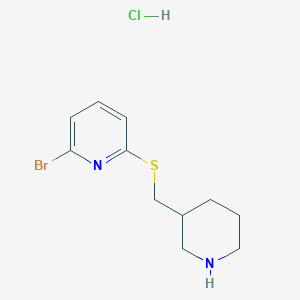
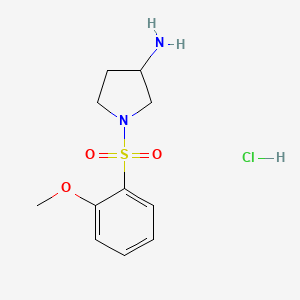
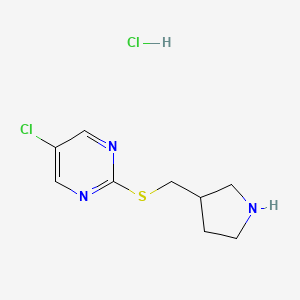
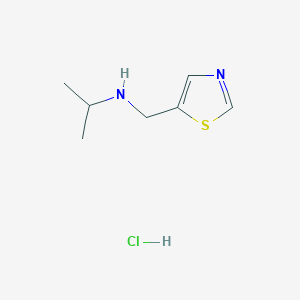
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3238974.png)
